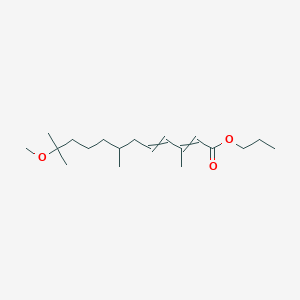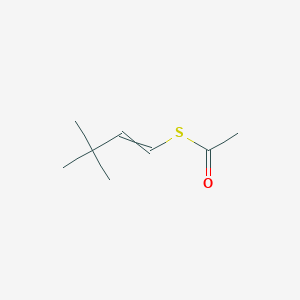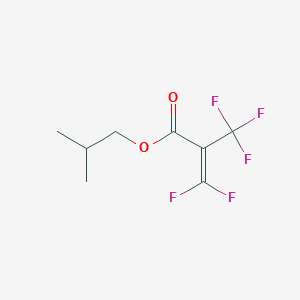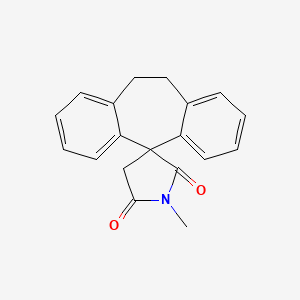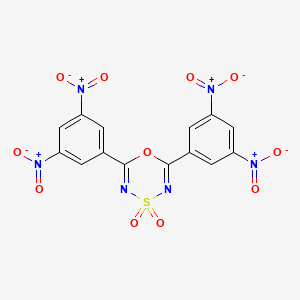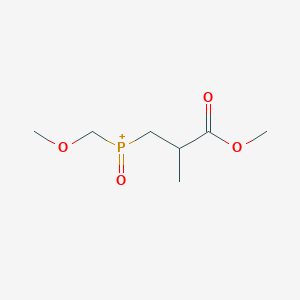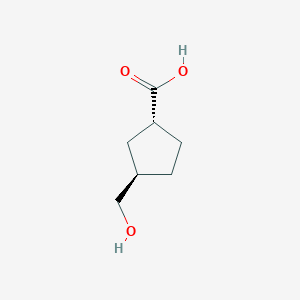
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with a hydroxymethyl group at the 3-position and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a cyclopentane derivative followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent oxidation steps using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or alcohols in the presence of a base.
Major Products
Oxidation: (1R,3R)-3-(carboxymethyl)cyclopentane-1-carboxylic acid.
Reduction: (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol.
Substitution: (1R,3R)-3-(alkoxymethyl)cyclopentane-1-carboxylic acid or (1R,3R)-3-(esterified)cyclopentane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol
Uniqueness
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
64658-14-6 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(3-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
Clave InChI |
QNDIWYIEKILLJE-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H]1CO)C(=O)O |
SMILES canónico |
C1CC(CC1CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


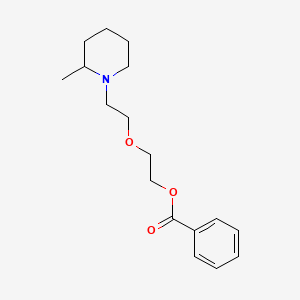
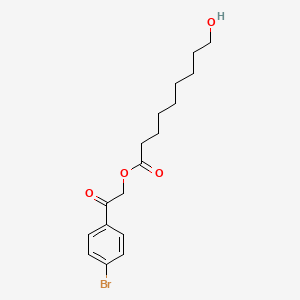
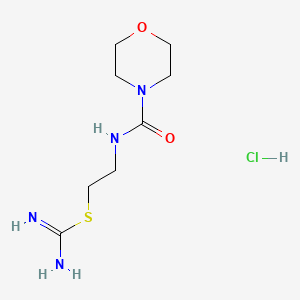
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)
